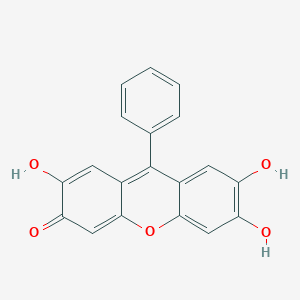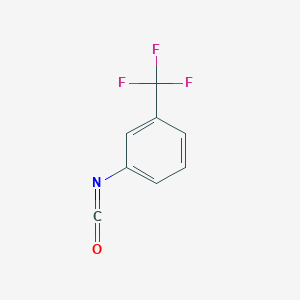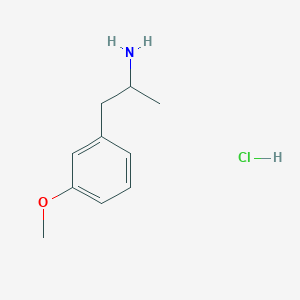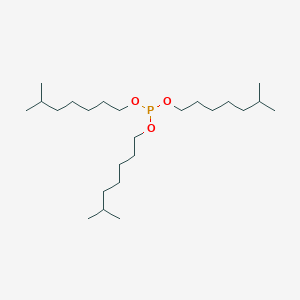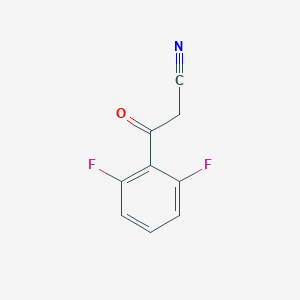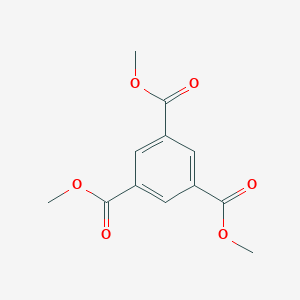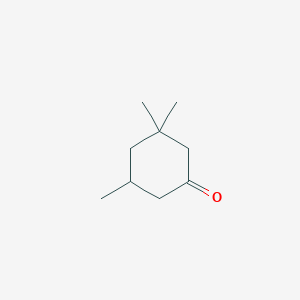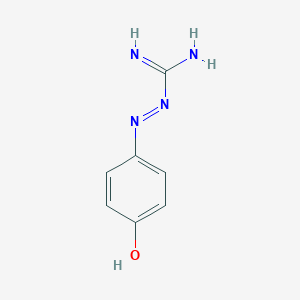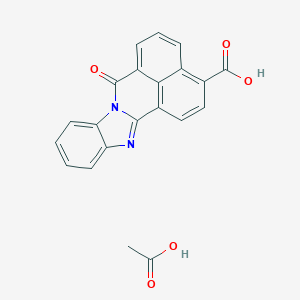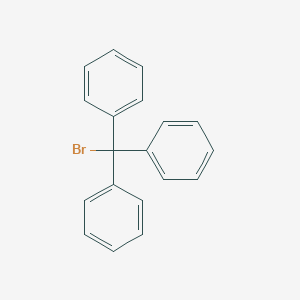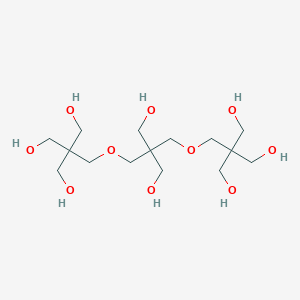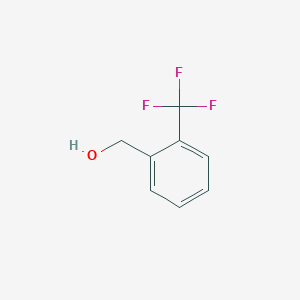
2-(Trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
2-(Trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate is a stable organic salt used for benzylation of a wide range of alcohols, including 2-(trifluoromethyl)benzyl alcohol, achieving good to excellent yields (Poon & Dudley, 2006).
O-Benzylating Reagent
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT), an acid-catalyzed O-benzylating reagent, can react with functionalized alcohols, including this compound, to produce benzyl ethers in good yields. This process is noted for its high atom economy and stable crystalline solid form (Yamada, Fujita, & Kunishima, 2012).
Secondary Benzylation
A method using secondary benzyl alcohol in combination with metal triflates, including lanthanoid and scandium triflate, has been developed for secondary benzylation of various nucleophiles. This process can be catalyzed by trifluoromethanesulfonic acid and is applicable even to acid-sensitive functional groups (Noji et al., 2003).
Catalyzed Benzylic Arylation
Trivalent indium has been used to catalyze the direct addition of benzylic C–H bond in 2-methylazaarenes to trifluoromethyl ketones, demonstrating the potential of this method in functionalizing 2-(trifluoromethyl)benzyl alcohols (Jamal & Teo, 2015).
Photocatalytic Oxidation
Titanium dioxide photocatalysts have been used for the photocatalytic oxidation of benzyl alcohol derivatives, including this compound, into corresponding aldehydes under both UV and visible light irradiation. This process is characterized by high conversion and selectivity (Higashimoto et al., 2009).
Biosynthesis in E. coli
Engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose has been explored. This process involves multiple heterologous and endogenous steps, potentially applicable for producing this compound derivatives (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Safety and Hazards
Zukünftige Richtungen
2-(Trifluoromethyl)benzyl alcohol finds widespread applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties . The market for this compound is expected to grow, influenced by factors such as changing consumer demands, technological advancements, and economic trends .
Wirkmechanismus
Target of Action
It’s known that benzyl alcohols can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzyl alcohols can participate in a variety of chemical reactions, such as nucleophilic substitution . The trifluoromethyl group may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Benzyl alcohols can potentially affect various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Trifluoromethyl)benzyl alcohol . For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity .
Biochemische Analyse
Biochemical Properties
2-(Trifluoromethyl)benzyl alcohol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been used as a substrate for yeast alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes . The interaction between this compound and yeast alcohol dehydrogenase involves the transfer of a hydride ion from the alcohol to the enzyme’s cofactor, nicotinamide adenine dinucleotide (NAD+), resulting in the formation of 2-(Trifluoromethyl)benzaldehyde and reduced nicotinamide adenine dinucleotide (NADH).
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin and eye irritation, as well as respiratory irritation at high concentrations . These effects are likely due to its interaction with cellular membranes and proteins, leading to changes in cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and proteins. It acts as a substrate for alcohol dehydrogenase, where it undergoes oxidation to form 2-(Trifluoromethyl)benzaldehyde . This reaction involves the binding of this compound to the active site of the enzyme, followed by the transfer of a hydride ion to the enzyme’s cofactor, NAD+. The resulting product, 2-(Trifluoromethyl)benzaldehyde, can further participate in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of this compound can cause severe irritation and damage to tissues, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation to 2-(Trifluoromethyl)benzaldehyde by alcohol dehydrogenase . This reaction is a key step in the metabolism of the compound and involves the transfer of a hydride ion to NAD+, resulting in the formation of NADH. The resulting aldehyde can further participate in various biochemical reactions, including those involving aldehyde dehydrogenase.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as its hydrophobicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and its physicochemical properties. It is likely to localize in lipid-rich environments, such as cellular membranes, due to its hydrophobic nature . This localization can affect its activity and function, as it may interact with membrane-bound proteins and enzymes, influencing various cellular processes.
Eigenschaften
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQNSHZTQSLJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188166 | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346-06-5 | |
| Record name | 2-(Trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)benzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


